Bisphenol A beta-D-Glucuronide
Overview
Description
Bisphenol A beta-D-Glucuronide (BPAG) is a compound that is widely used in the scientific research field. It is a water-soluble derivative of Bisphenol A (BPA), a chemical that has been used in the production of polycarbonate plastics and epoxy resins since the 1960s. BPAG is a glucuronide of BPA, which means that it has been modified with a glucuronic acid molecule. It is used in various scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments.
Scientific Research Applications
Environmental Health Research
Application Summary
Bisphenol A (BPA), BPA glucuronide, and BPA sulfate are used in research to understand the exposure levels and potential implications of BPA in pregnant women .
Methods of Application
An improved liquid chromatography-tandem mass spectrometry (LC-MS/MS) analytic method was used to directly and simultaneously measure unconjugated BPA (uBPA), BPA glucuronide, and BPA sulfate in the urine of a population of ethnically and racially diverse, and predominately low-income pregnant women .
Results
The study found universal and high exposure to uBPA and its metabolites. The median Total BPA (uBPA + BPA in glucuronide and sulfate forms) level was more than twice that measured in U.S. pregnant women in NHANES 2005–2006 .
Metabolic Disorders Research
Application Summary
Bisphenol A (BPA) is one of the highest-volume chemicals produced worldwide. It is used in many products, leading to nearly continuous exposure. BPA is associated with the induction of insulin resistance and/or disruption of pancreatic beta cell function and/or obesity .
Methods of Application
Epidemiological evidence and in vivo experimental data are used to study the association between BPA exposure and these metabolic disorders .
Results
Studies have shown that BPA disrupts glucose homeostasis and pancreatic β-cell function by altering gene expression and mitochondrial morphology .
Endocrine-Disrupting Effects Research
Application Summary
Bisphenol A ß-D-Glucuronide (BPA gluc) and genistein, as well as their primary metabolites, are used in studies investigating the endocrine-disrupting effects of concomitant exposures to BPA and genistein .
Methods of Application
An analytical method for the simultaneous measurement of BPA and genistein, as well as their primary metabolites, bisphenol A ß-D-Glucuronide (BPA gluc) and genistein 4′-ß-D-Glucuronide (genistein gluc), respectively, has been developed .
Results
The study provided insights into the endocrine-disrupting effects of concomitant exposures to BPA and genistein .
Obesity Research
Application Summary
Bisphenol A (BPA) is one of the highest-volume chemicals produced worldwide. It is used in many products, leading to nearly continuous exposure. BPA is associated with obesity .
Methods of Application
Epidemiological evidence and in vivo experimental data are used to study the association between BPA exposure and obesity .
Results
Adipogenesis Research
Application Summary
Bisphenol A β-D-glucuronide (BPA-G) is used in studies investigating the effects on adipogenesis .
Methods of Application
Treatment of 3T3L1 preadipocytes with 10 μM bisphenol A β-D-glucuronide (BPA-G) was used to study its effects on adipogenesis .
Results
The study reported that treatment with BPA-G induced a significant increase in lipid accumulation, in mRNA expression of the adipogenic markers sterol regulatory element binding factor 1 (SREBF1) and lipoprotein lipase (LPL), and in protein levels of LPL, aP2, and adipsin .
properties
IUPAC Name |
(3R,6S)-3,4,5-trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O8/c1-21(2,11-3-7-13(22)8-4-11)12-5-9-14(10-6-12)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h3-10,15-18,20,22-25H,1-2H3,(H,26,27)/t15?,16-,17?,18?,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZOXXYQSBJDHB-PKAOKKRLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O[C@H]3C(C([C@H](C(O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bisphenol A beta-D-Glucuronide |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.